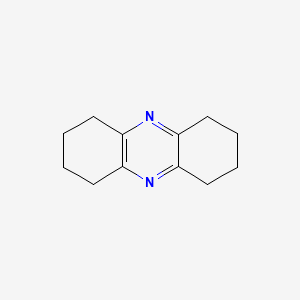

1,2,3,4,6,7,8,9-Octahydrophenazine

Description

Contemporary Significance of Partially Hydrogenated Phenazine (B1670421) Derivatives

Partially hydrogenated phenazine derivatives are of growing interest in several scientific disciplines. Their unique electronic and structural properties, which differ from their fully aromatic counterparts, make them attractive candidates for a range of applications. The presence of both saturated and unsaturated rings in their structure allows for a variety of chemical modifications, leading to derivatives with tailored functionalities.

In medicinal chemistry, the core structure of phenazines is found in numerous compounds with biological activity. While fully aromatic phenazines are well-studied for their antimicrobial and anticancer properties, their partially hydrogenated analogs offer a three-dimensional scaffold that can be explored for developing new therapeutic agents. The saturation in parts of the molecule can influence its solubility, bioavailability, and interaction with biological targets.

In materials science, phenazine derivatives are investigated for their potential in electronic and optical applications. The nitrogen atoms in the phenazine core can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks with interesting catalytic or photophysical properties. The degree of hydrogenation can be a tool to fine-tune these properties.

Foundational Investigations in Polycyclic Nitrogen Heterocycles

The study of polycyclic nitrogen heterocycles has a rich history, dating back to the isolation and characterization of naturally occurring alkaloids. Early research focused on understanding the fundamental reactivity and synthesis of these complex molecules. The development of new synthetic methods, such as condensation reactions and cyclization strategies, has been pivotal in accessing a wide array of these compounds.

The synthesis of the phenazine core itself has been a subject of investigation for over a century. Classic methods often involve the condensation of o-phenylenediamines with o-quinones or the oxidative dimerization of anilines. These foundational studies have laid the groundwork for the synthesis of more complex and substituted phenazine derivatives, including partially hydrogenated ones like 1,2,3,4,6,7,8,9-octahydrophenazine. The formation of this compound as an impurity in the industrial synthesis of caprolactam, a precursor to Nylon 6, has also driven research into its formation mechanism and methods to control it. lookchem.com

Identification of Key Research Thrusts and Unaddressed Questions

Current research involving this compound and related compounds is focused on several key areas. One major thrust is the development of more efficient and selective synthetic routes to access these molecules. This includes the exploration of novel catalytic systems and reaction conditions that allow for the controlled hydrogenation of the phenazine nucleus.

Another significant area of research is the investigation of the biological activity of partially hydrogenated phenazines. While the parent compound, this compound, has been identified as a natural product, also known as Polycartine B, found in Idesia polycarpa, its specific biological roles are not yet fully elucidated. nih.gov There is a need for comprehensive biological screening of this and related compounds to uncover potential therapeutic applications.

Furthermore, the potential of these compounds as ligands in coordination chemistry and as building blocks for functional materials remains an area with many unanswered questions. For instance, how does the degree of hydrogenation affect the electronic properties and catalytic activity of metal complexes derived from these ligands? What are the self-assembly properties of these molecules and can they be utilized to create novel supramolecular architectures?

A significant unaddressed question is the full toxicological profile of this compound. Given its presence as an impurity in an industrial process, a thorough understanding of its potential environmental and health impacts is crucial.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂ | scbt.com |

| Molecular Weight | 188.26 g/mol | scbt.com |

| Melting Point | 110-111 °C | lookchem.com |

| Boiling Point | 291.5 °C at 760 mmHg | lookchem.com |

| Appearance | Solid | nih.gov |

| CAS Number | 4006-50-2 | scbt.com |

Synonyms for this compound

| Synonym | |

| Dicyclohexanopyrazine | scbt.com |

| Polycartine B | nih.govchemicalbook.com |

| Phenazine, 1,2,3,4,6,7,8,9-octahydro- |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8,9-octahydrophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYRTWNCBVRKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C3CCCCC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193122 | |

| Record name | 1,2,3,4,6,7,8,9-Octahydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Polycartine B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4006-50-2 | |

| Record name | 1,2,3,4,6,7,8,9-Octahydrophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4006-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,6,7,8,9-Octahydrophenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004006502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,6,7,8,9-Octahydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,8,9-octahydrophenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polycartine B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112 - 113 °C | |

| Record name | Polycartine B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways for 1,2,3,4,6,7,8,9 Octahydrophenazine

Catalytic Synthesis Approaches

Catalytic methods offer elegant and efficient pathways for the construction of complex molecular architectures. For 1,2,3,4,6,7,8,9-octahydrophenazine, theoretical catalytic routes can be proposed, though specific literature for this exact compound is limited in some areas.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful strategy in organic synthesis that allows for the use of alcohols as alkylating agents, with water being the only byproduct. This process involves the temporary removal of hydrogen from an alcohol by a catalyst to form a reactive carbonyl intermediate. This intermediate then reacts with a nucleophile, such as ammonia (B1221849), and the "borrowed" hydrogen is subsequently returned by the catalyst to form the final product.

While the direct synthesis of this compound from cyclohexane-1,2-diol and ammonia via a borrowing hydrogen strategy is a theoretically viable pathway, specific literature detailing this transformation could not be identified in the performed search. This reaction would conceptually involve the double amination of cyclohexane-1,2-diol.

Iridium catalysts supported on silicon carbonitride (Ir@SiCN) are a class of heterogeneous catalysts. However, a review of the available literature did not yield any specific examples of Ir@SiCN catalysts being employed for the synthesis of this compound from cyclohexane-1,2-diol and ammonia.

Reductive annulation involves the formation of a ring system through a process that combines a reduction and a cyclization step. This strategy is widely used for the synthesis of heterocyclic compounds. However, based on the conducted literature search, specific methods for the synthesis of this compound utilizing reductive annulation strategies have not been documented.

Borrowing Hydrogen Methodology from Cyclohexane-1,2-diol and Ammonia

Condensation-Based Synthetic Routes

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or ammonia, are a fundamental approach to synthesizing heterocyclic compounds.

A documented pathway for the synthesis of this compound involves the reaction of 2-hydroxycyclohexanone with ammonium (B1175870) acetate (B1210297). nih.gov In this system, ammonium acetate serves as the ammonia source.

The proposed mechanism involves the in-situ formation of 2-aminocyclohexanone (B1594113) from the reaction of 2-hydroxycyclohexanone and ammonia. Subsequently, a condensation reaction occurs between a molecule of 2-hydroxycyclohexanone and a molecule of 2-aminocyclohexanone. This proceeds through a Schiff base intermediate, which then undergoes further reactions to form the final octahydrophenazine ring system. nih.gov

Studies have shown that the solvent system plays a crucial role in this reaction. The relative proportion of an intermediate condensation product compared to the final this compound was found to be higher in solvent systems with lower ethanol (B145695) content (less than 20%). As the percentage of ethanol in the solvent system increases, the formation of the final octahydrophenazine product is favored. nih.gov

| Reactants | Reagent | Key Intermediate |

| 2-Hydroxycyclohexanone | Ammonium Acetate | Schiff base from 2-hydroxycyclohexanone and 2-aminocyclohexanone |

Formation as a Process Impurity

This compound has been identified as a significant impurity in the industrial production of ε-caprolactam. researchgate.netchrom-china.comresearchgate.netchemicalbook.com The primary manufacturing route for caprolactam involves the Beckmann rearrangement of cyclohexanone (B45756) oxime in the presence of oleum (B3057394). researchgate.net

During this process, side reactions can occur, leading to the formation of various byproducts, including this compound. researchgate.net It has been speculated that its formation may arise from a Neber rearrangement, which is a known side-reaction of the Beckmann rearrangement. chrom-china.com The presence of this impurity is undesirable as it contains strong chromophores that can negatively impact the ultraviolet absorption properties of the final caprolactam product. chrom-china.com Therefore, its concentration must be carefully monitored and controlled during production. chrom-china.com

Factors that can influence the formation of this impurity include stirrer speed, the ratio of acid to oxime, the concentration of sulfur trioxide (SO3), temperature, and the concentration of cyclohexanone oxime. researchgate.net Optimized reaction conditions, such as those in a microreactor with a mixed-acid catalyst system, have been shown to significantly reduce the formation of octahydrophenazine to levels below 1.0 ppm. rsc.org

| Industrial Process | Key Reactant | Identified Impurity | Factors Influencing Formation |

| Caprolactam Synthesis | Cyclohexanone Oxime | This compound | Stirrer speed, acid/oxime ratio, SO3 concentration, temperature, reactant concentration |

Origin in the Beckmann Rearrangement of Cyclohexanone Oxime to Caprolactam

This compound (OHP) is a known impurity that arises during the Beckmann rearrangement of cyclohexanone oxime to produce caprolactam, the monomer for Nylon 6. chemicalbook.comwikipedia.orgresearchgate.net The conventional industrial process for caprolactam involves treating cyclohexanone oxime with fuming sulfuric acid. rsc.org This acid-catalyzed rearrangement is highly efficient but can lead to the formation of various byproducts, including OHP. chrom-china.comgoogle.com

The formation of OHP is thought to occur through side-reactions of the main Beckmann rearrangement. chrom-china.com One proposed mechanism involves the condensation of 2-hydroxycyclohexanone with ammonia, which can be present in the reaction mixture. nih.gov This is followed by a series of reactions that ultimately lead to the tricyclic pyrazine (B50134) structure of OHP. nih.gov The presence of OHP is problematic as it contains strong chromophores that can negatively affect the quality and properties of the final caprolactam product. chrom-china.comacs.org

Influence of Industrial Reaction Parameters on Impurity Profile

The formation of octahydrophenazine as an impurity is sensitive to various industrial reaction parameters. rsc.org Controlling these parameters is crucial for minimizing the concentration of OHP and ensuring the high purity of caprolactam required for polymerization. chrom-china.com

Effects of Stirrer Speed and Acid-to-Oxime Ratio

While specific research on the direct effect of stirrer speed on OHP formation is not extensively detailed in the provided search results, the importance of efficient mixing in the Beckmann rearrangement is highlighted. Insufficient mixing can lead to localized areas of high reactant concentration and temperature, which can promote the formation of byproducts. tue.nl

The molar ratio of acid to oxime (A/O ratio) has been identified as a significant factor influencing the formation of OHP. rsc.org An increase in the A/O ratio has been shown to decrease the content of OHP. rsc.org This is likely because a higher acid concentration favors the main Beckmann rearrangement pathway over the side reactions that lead to impurity formation.

Impact of Sulfur Trioxide Concentration and Temperature

The concentration of free sulfur trioxide (SO₃) in the oleum used as a catalyst and the reaction temperature are critical parameters in the industrial production of caprolactam. google.comrsc.org Research has shown that increasing the mass fraction of SO₃ leads to a decrease in the formation of OHP. rsc.org

Temperature also plays a crucial role. The Beckmann rearrangement is typically carried out at temperatures between 70°C and 130°C. google.com However, there is an optimal temperature range for minimizing OHP formation. rsc.org Deviations from this optimal range can lead to an increase in byproduct formation. For instance, maintaining the reaction mixture in a delay zone at a controlled temperature of 70° to 110° C for a specific duration has been shown to reduce the octahydrophenazine content. google.com

Table 1: Influence of Reaction Parameters on Octahydrophenazine (OHP) Formation

| Parameter | Effect on OHP Formation | Reference |

| Acid-to-Oxime (A/O) Ratio | Increasing the ratio decreases OHP content. | rsc.org |

| SO₃ Mass Fraction | Increasing the fraction decreases OHP content. | rsc.org |

| Temperature | An optimal range exists to minimize OHP. | google.comrsc.org |

Stereoselective Synthesis of Octahydrophenazine Isomers

Beyond its formation as an impurity, the synthesis of specific stereoisomers of octahydrophenazine is of chemical interest. The molecule can exist as cis and trans isomers due to the fusion of the cyclohexyl rings to the central pyrazine core.

Reduction of Phenazine-Core Precursors

A common strategy for synthesizing substituted octahydrophenazines involves the reduction of a phenazine (B1670421) or dihydrophenazine precursor. rsc.orgnih.gov Phenazine itself can be reduced to dihydrophenazine, which can then be further reduced to the octahydro- level. rsc.orgnih.gov This reversible redox behavior between phenazine and dihydrophenazine is a key aspect of their chemistry. rsc.orgnih.gov The synthesis of the phenazine core can be achieved through various methods, including the condensation of ortho-diamines with ortho-quinones.

Mechanistic Investigations of 1,2,3,4,6,7,8,9 Octahydrophenazine Formation and Transformation

Mechanistic Elucidation of Direct Synthesis Pathways

The direct synthesis of 1,2,3,4,6,7,8,9-octahydrophenazine has been explored through various chemical routes, with mechanistic studies providing insights into the key steps of its formation.

Proposed Intermediate Formation and Schiff Base Involvement

The formation of this compound can proceed through the condensation of α-hydroxy ketones in the presence of an ammonia (B1221849) source. A key mechanistic feature of this pathway is the in-situ formation of an α-amino ketone, which then participates in a series of condensation and cyclization reactions.

A study using a model system of 2-hydroxycyclohexanone and ammonium (B1175870) acetate (B1210297) demonstrated that the reaction proceeds through a crucial intermediate formed via a Schiff base mechanism. nih.gov In this proposed pathway, 2-hydroxycyclohexanone is first aminated to form 2-aminocyclohexanone (B1594113). This α-amino ketone then reacts with a second molecule of 2-hydroxycyclohexanone. The initial step is the formation of a Schiff base (an imine) between the amino group of 2-aminocyclohexanone and the carbonyl group of 2-hydroxycyclohexanone. This is followed by cyclization and dehydration to yield the dihydropyrazine (B8608421) ring, which upon further reaction and aromatization, leads to the formation of this compound. nih.gov

The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a proton transfer and subsequent dehydration to form the characteristic C=N double bond of the imine. nih.govresearchgate.net

Table 1: Key Intermediates in the Proposed Formation of this compound

| Intermediate | Description |

| 2-Aminocyclohexanone | Formed in-situ from the amination of 2-hydroxycyclohexanone. |

| Schiff Base Intermediate | Product of the condensation between 2-aminocyclohexanone and 2-hydroxycyclohexanone. |

Dehydrogenation and Condensation Steps in Catalytic Routes

Catalytic routes offer a more direct and efficient synthesis of this compound. One such method involves the acceptorless dehydrogenative coupling of arylhydrazines and alcohols, which proceeds via oxidation of the alcohol to an aldehyde, followed by condensation. organic-chemistry.org While not a direct synthesis of octahydrophenazine, this highlights the principle of dehydrogenation followed by condensation.

A more direct catalytic synthesis involves the reaction of cyclohexanediol with ammonia. This process relies on a catalyst to facilitate both the dehydrogenation of the diol to the corresponding dicarbonyl or hydroxycarbonyl (B1239141) species and the subsequent reductive amination and condensation with ammonia to form the heterocyclic ring system. Mechanistic insights from computational studies on transition-metal catalysts for hydrogenation and dehydrogenation reactions can provide a framework for understanding these processes. nih.gov The catalyst surface plays a crucial role in activating the C-H and O-H bonds of the alcohol and facilitating the C-N bond formation with ammonia.

Understanding Impurity Formation Mechanisms

This compound is a known impurity in the industrial production of caprolactam, the monomer for Nylon-6. Understanding the mechanistic pathways of its formation is critical for process optimization and minimizing by-product generation.

Speculated Role of Neber Rearrangement as a Side-Reaction

The Neber rearrangement is a base-catalyzed reaction that converts a ketoxime into an α-amino ketone. organicreactions.orgwikipedia.orgnumberanalytics.com The reaction typically proceeds via the formation of an O-sulfonate derivative of the oxime, followed by deprotonation at the α-carbon and intramolecular displacement of the sulfonate group to form an azirine intermediate. Subsequent hydrolysis of the azirine yields the α-amino ketone. wikipedia.orgslideshare.net

In the context of caprolactam synthesis, which starts from cyclohexanone (B45756) oxime, the Neber rearrangement is a potential side reaction to the desired Beckmann rearrangement. wikipedia.org The formation of 2-aminocyclohexanone as a product of the Neber rearrangement of cyclohexanone oxime could initiate a cascade of reactions leading to this compound. As discussed in section 3.1.1, 2-aminocyclohexanone is a key precursor that can dimerize and cyclize to form the octahydrophenazine skeleton. While the direct formation of octahydrophenazine via the Neber rearrangement has not been definitively proven, the generation of the necessary α-amino ketone intermediate makes it a plausible speculative pathway for impurity formation.

Proposed Pathways for Side-Product Generation in Industrial Processes

In the industrial synthesis of caprolactam, the Beckmann rearrangement of cyclohexanone oxime is typically carried out in the presence of strong acids like oleum (B3057394). Under these harsh conditions, various side reactions can occur, leading to the formation of impurities, including this compound.

Studies have proposed that the formation of this "heavy by-product" can be initiated by the acid-catalyzed self-condensation of cyclohexanone or its derivatives. For instance, two molecules of cyclohexanone can undergo an aldol-type condensation followed by dehydration and further reactions to form complex structures.

More specifically, potential reaction pathways for the formation of this compound in the Beckmann rearrangement process have been proposed. These pathways likely involve the initial formation of 2-aminocyclohexanone, as discussed previously, which can then undergo self-condensation or react with other species present in the reaction mixture. The acidic environment can catalyze the necessary dehydration and cyclization steps. The concentration of sulfur trioxide in the oleum and the reaction temperature have been identified as key factors influencing the formation of this impurity.

Mechanistic Aspects in Hydrogen Storage Cycles

The reversible storage of hydrogen in chemical bonds is a promising avenue for a hydrogen-based economy. Liquid Organic Hydrogen Carriers (LOHCs) are molecules that can be hydrogenated to store hydrogen and dehydrogenated to release it on demand. Phenazine (B1670421) derivatives, including this compound, have been investigated as potential LOHCs.

The mechanism of hydrogen storage in these systems involves the catalytic hydrogenation of the aromatic phenazine core to its fully saturated form, perhydrophenazine (tetradecahydrophenazine). The reverse reaction, the catalytic dehydrogenation of perhydrophenazine, releases hydrogen gas and regenerates the aromatic phenazine. This compound represents an intermediate in this full hydrogenation/dehydrogenation cycle.

The hydrogenation and dehydrogenation reactions are typically catalyzed by transition metals such as ruthenium, palladium, or platinum supported on various materials. The mechanism of these reactions involves several key steps:

Adsorption: The phenazine derivative and hydrogen molecules adsorb onto the surface of the catalyst.

Activation: The catalyst facilitates the cleavage of the H-H bond in hydrogen and the C-H or N-H bonds in the LOHC.

Hydrogen Transfer: Hydrogen atoms are transferred to the aromatic ring of the phenazine, leading to its saturation. In the dehydrogenation process, hydrogen atoms are abstracted from the perhydrophenazine and combine to form H₂ gas.

Desorption: The hydrogenated or dehydrogenated product desorbs from the catalyst surface.

Computational studies have provided insights into the reaction mechanisms, showing how the catalyst can lower the energy barriers for these transformations. nih.gov The electronic properties of the LOHC and the nature of the catalyst are critical factors that determine the efficiency and reversibility of the hydrogen storage cycle. For instance, the presence of nitrogen atoms in the phenazine ring can influence the thermodynamics and kinetics of the hydrogenation and dehydrogenation reactions.

Catalytic Dehydrogenation of Octahydrophenazine to Phenazine

The dehydrogenation of saturated N-heterocycles is a critical process for the synthesis of aromatic compounds and for hydrogen storage applications. While direct mechanistic studies on the catalytic dehydrogenation of this compound are not extensively detailed in the available literature, valuable insights can be drawn from studies on closely related compounds, such as tetradecahydrophenazine (14HP).

Research on the dehydrogenation of 14HP over palladium supported on mixed Mg-Al oxides has shown that various octahydrophenazine isomers are formed as intermediates. mdpi.com Specifically, the isomer 1,2,3,4,4a,5,10,10a-octahydrophenazine has been identified during the reaction, highlighting the stepwise nature of the dehydrogenation process. mdpi.com The mechanism likely involves the initial adsorption of the saturated rings onto the catalyst surface, followed by the sequential removal of hydrogen atoms.

The choice of catalyst and support is crucial in directing the reaction pathway and efficiency. For instance, the basic properties of the support can influence the dehydrogenation mechanism. mdpi.com Catalysts based on noble metals like palladium and platinum are commonly employed due to their high activity. nih.govresearchgate.net The general mechanism for the catalytic dehydrogenation of cyclic amines is proposed to proceed through the following steps:

Adsorption: The octahydrophenazine molecule adsorbs onto the active sites of the metal catalyst.

C-H Bond Activation: The catalyst facilitates the cleavage of C-H bonds in the saturated rings.

β-Hydride Elimination: Successive β-hydride elimination steps lead to the formation of double bonds within the rings.

Desorption: The final aromatic product, phenazine, desorbs from the catalyst surface, regenerating the active sites.

Table 1: Catalysts and Conditions for Dehydrogenation of Related N-Heterocycles

| Catalyst System | Substrate | Product | Key Findings | Reference |

| Pd/Mg-Al-Oₓ | Tetradecahydrophenazine | Phenazine | Formation of octahydrophenazine intermediates was observed. Support basicity influences the reaction mechanism. | mdpi.com |

| Ni-Cu/SiO₂ | Methylcyclohexane | Toluene | Bimetallic catalysts show high activity and selectivity. | nih.gov |

| Ru, Rh, Pd, Pt surfaces | Cyclohexanone | Phenol | Effectiveness of various noble metals in dehydrogenation in sub-critical water. | researchgate.net |

Catalytic Hydrogenation of Phenazine to Octahydrophenazine

The catalytic hydrogenation of phenazine to this compound represents the reverse process of dehydrogenation and is a key step in the synthesis of the saturated analog. This reaction is of interest for hydrogen storage cycles and for the synthesis of specific isomers of octahydrophenazine.

The proposed mechanism for the catalytic hydrogenation of phenazine would involve:

Adsorption: Both phenazine and molecular hydrogen adsorb onto the catalyst surface.

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface to form active hydrogen adatoms.

Stepwise Hydrogenation: The adsorbed phenazine molecule is sequentially hydrogenated by the active hydrogen atoms. This is likely to proceed through partially hydrogenated intermediates, such as di- and tetrahydro-phenazine derivatives.

Desorption: Once the desired level of saturation is reached, the this compound molecule desorbs from the catalyst surface.

The selectivity towards a specific isomer of octahydrophenazine can be influenced by the catalyst, solvent, and reaction conditions such as temperature and pressure. For instance, studies on the hydrogenation of acetophenone (B1666503) and phenylacetylene (B144264) using Pd/C catalysts have shown that the nature of the catalyst support and the presence of functional groups can significantly impact the reaction's efficiency and selectivity. mdpi.com

Table 2: Catalyst Systems for Hydrogenation of Related Aromatic Compounds

| Catalyst System | Substrate | Product | Key Findings | Reference |

| Pd/C | Acetophenone | 1-Phenylethanol | The oxygen-containing groups on the carbon support influence catalytic activity. | mdpi.com |

| Pd@Ph-POP | Acetophenone | Ethylbenzene | Porous organic polymer-supported palladium nanoparticles show high selectivity. | dtu.dk |

| Various | General Carbonyls | Alcohols | Review of various catalytic systems for carbonyl hydrogenation. | dtu.dk |

Studies on Coordination and Intercalation Mechanisms

The nitrogen atoms in the this compound structure possess lone pairs of electrons, making them potential sites for coordination with metal ions. Furthermore, the planar aromatic core of its dehydrogenated form, phenazine, suggests a propensity for intercalation into DNA.

While specific studies on the coordination chemistry of this compound are limited, the principles of coordination chemistry for N-heterocyclic ligands are well-understood. The nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to a metal center to form a coordination complex. The geometry and stability of such complexes would depend on the metal ion, its oxidation state, and the steric and electronic properties of the octahydrophenazine ligand.

The intercalation of phenazine derivatives into DNA is a more extensively studied area. Intercalation is a non-covalent mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA structure and is a mechanism of action for several anticancer and antimicrobial drugs. nih.gov

A study on the binding of a model phenazine derivative, aposafranine, to DNA revealed that it binds through a partial, wedge-like intercalation. nih.govresearchgate.net This suggests that the planar phenazine ring system is a key structural feature for DNA interaction. The mechanism of intercalation typically involves:

Initial Electrostatic Interaction: The positively charged intercalator (if it is a cation) is attracted to the negatively charged phosphate (B84403) backbone of DNA.

Opening of the DNA Helix: A transient opening of the DNA base pairs occurs.

Insertion: The planar aromatic molecule slides into the space between the base pairs.

Stabilization: The complex is stabilized by π-π stacking interactions between the aromatic system of the intercalator and the DNA bases, as well as van der Waals forces.

The fully aromatic phenazine is more likely to be an effective intercalator than the non-planar this compound. However, the potential for the octahydro- derivative to be oxidized to phenazine in a biological environment could lead to subsequent DNA intercalation.

Advanced Analytical and Spectroscopic Characterization of 1,2,3,4,6,7,8,9 Octahydrophenazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H-NMR Spectral Analysis

High-resolution proton (¹H) NMR spectroscopy is instrumental in defining the number and type of hydrogen atoms in a molecule. For 1,2,3,4,6,7,8,9-octahydrophenazine, the analysis is simplified by the molecule's C₂h symmetry. The structure contains two equivalent saturated six-membered rings fused to a central pyrazine (B50134) ring.

This symmetry means that protons in equivalent positions will have the same chemical shift, leading to a less complex spectrum than would be expected for an asymmetrical molecule. The ¹H-NMR spectrum would be characterized by two main groups of signals corresponding to the methylene (B1212753) protons of the cyclohexane (B81311) rings.

Protons at C1, C4, C6, C9: These four pairs of methylene protons are adjacent to the nitrogen-bearing carbon atoms of the pyrazine ring. They are expected to appear in a distinct region of the spectrum.

Protons at C2, C3, C7, C8: These four pairs of methylene protons are further from the electron-withdrawing pyrazine ring and would therefore resonate at a different chemical shift, typically at a higher field (lower ppm).

Detailed two-dimensional NMR experiments, such as COSY, are essential for definitively assigning which protons are coupled to each other, confirming the connectivity within the saturated rings. bas.bg

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H1, H4, H6, H9 | ~3.0 - 3.5 | Multiplet | 8H |

| H2, H3, H7, H8 | ~1.8 - 2.2 | Multiplet | 8H |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and instrument parameters.

Carbon-13 (¹³C) NMR Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

Given the symmetry of this compound, the ¹³C-NMR spectrum is expected to be very simple, showing only three distinct signals:

One signal for the two equivalent olefinic carbons in the pyrazine ring (C4a, C5a, C10a, C10b positions in phenazine (B1670421) nomenclature, which are the carbons bearing the nitrogen atoms).

One signal for the four equivalent methylene carbons adjacent to the pyrazine ring (C1, C4, C6, C9).

One signal for the four equivalent methylene carbons at the positions beta to the pyrazine ring (C2, C3, C7, C8).

The chemical shifts of these carbons are indicative of their electronic environment, with the pyrazine carbons appearing furthest downfield. bas.bg

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Position | Expected Chemical Shift (ppm) |

|---|---|

| C4a, C5a, C10a, C10b (Pyrazine Carbons) | ~140 - 150 |

| C1, C4, C6, C9 | ~25 - 35 |

| C2, C3, C7, C8 | ~20 - 30 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining molecular weight and elemental composition and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a primary method for the identification and quantification of volatile and semi-volatile compounds like this compound. nih.gov This compound has been identified as an impurity formed during the industrial synthesis of caprolactam, making GC-MS a crucial tool for quality control in that process. chemicalbook.com

In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interaction with the GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized and its mass is analyzed. nih.gov The retention time from the GC and the mass spectrum from the MS together provide a highly confident identification.

Electron Ionization (EI) and Chemical Ionization (CI) Techniques

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. Molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum, with its unique pattern of fragment ions, serves as a "molecular fingerprint" that can be compared against spectral libraries for identification. The molecular ion (M⁺) peak for this compound would be observed at an m/z of approximately 188, corresponding to its nominal molecular weight. scbt.com

Chemical Ionization (CI) is a soft ionization technique that can be used when the molecular ion is weak or absent in the EI spectrum. In CI, a reagent gas is ionized, and these ions then react with the analyte molecule to produce ions, typically the protonated molecule [M+H]⁺. This process imparts less energy to the analyte, resulting in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental composition, as each unique formula has a distinct exact mass. nih.gov For this compound (C₁₂H₁₆N₂), the calculated monoisotopic mass is 188.13135 Da. nih.govuni.lu HRMS analysis can experimentally confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This capability is invaluable for confirming the identity of the compound in complex samples without relying solely on fragmentation patterns or chromatographic retention times. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated Exact Mass (Da) | Observed Accurate Mass (m/z) |

|---|---|---|

| [M]⁺ | 188.13135 | - |

| [M+H]⁺ | 189.13863 | 189.14006 nih.gov |

| [M+Na]⁺ | 211.12057 | - |

Note: Observed mass from MS/MS data in the Human Metabolome Database. nih.gov Calculated masses from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its unique structural features. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the octahydro- portion of the molecule would appear in the 2800-3000 cm⁻¹ range. The C=N stretching vibration of the dihydropyrazine (B8608421) ring is a key indicator and would be expected in the 1600-1650 cm⁻¹ region. Additionally, C-C stretching vibrations within the rings and C-H bending vibrations would be present at lower frequencies, providing a complete fingerprint of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2800-3000 |

| C=N Stretch | 1600-1650 |

| C-C Stretch | Various |

| C-H Bend | Various |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

Gas chromatography with a flame ionization detector (GC-FID) is a robust technique for profiling volatile and semi-volatile impurities in samples of this compound. The compound, being a solid with a melting point of 112-113 °C, is amenable to GC analysis. nih.gov A GC-FID method would involve injecting a solution of the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then pass through a flame ionization detector, which generates a current proportional to the amount of carbon atoms, allowing for quantification. This technique is particularly useful for detecting organic impurities that may be present from the synthesis process, such as residual starting materials or by-products. For instance, in the synthesis of related heterocyclic compounds, GC-FID has been used to monitor the progress of the reaction and the purity of the final product. semanticscholar.org The development of a GC-FID method would involve optimizing parameters such as the temperature program, carrier gas flow rate, and injection volume to achieve good resolution and sensitivity for potential impurities. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, speed, and sensitivity compared to traditional HPLC, making it an excellent choice for the analysis of impurities in this compound. A reversed-phase UPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. This technique is particularly well-suited for the analysis of non-volatile or thermally labile impurities that are not amenable to GC analysis. The high resolving power of UPLC allows for the separation of closely related impurities, which is crucial for accurate purity assessment. A photodiode array (PDA) detector can be used to obtain UV spectra of the separated peaks, aiding in their identification. Method validation according to ICH guidelines would ensure the reliability of the analytical results for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). rjptonline.org

Spectroscopic Analysis of Related Catalytic Materials

The synthesis of this compound often involves catalytic hydrogenation of phenazine or related precursors. The characterization of these catalysts is crucial for understanding and optimizing the synthesis process.

Nitrogen sorption analysis is a standard technique for determining the specific surface area, pore volume, and pore size distribution of catalytic materials. These properties are critical as they influence the number of active sites accessible to the reactants and thus the catalyst's activity and selectivity. The analysis involves the adsorption and desorption of nitrogen gas on the catalyst surface at cryogenic temperatures. The amount of gas adsorbed at different relative pressures is used to calculate the surface area using the Brunauer-Emmett-Teller (BET) equation. The pore size distribution can be determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method. For instance, in the synthesis of related compounds, catalysts with high surface areas have been shown to exhibit enhanced catalytic performance. berkeley.edu

| Catalyst Property | Measurement Technique | Significance |

| Specific Surface Area | Nitrogen Adsorption (BET) | Influences the number of available active sites. |

| Pore Volume | Nitrogen Adsorption | Affects reactant and product diffusion. |

| Pore Size Distribution | Nitrogen Adsorption (BJH) | Impacts selectivity and accessibility of active sites. |

Temperature Programmed Reduction (TPR) for Active Site Characterization

The fundamental principle of TPR lies in passing a stream of a reducing gas mixture, commonly 5-10% H₂ in an inert carrier gas like argon or nitrogen, over a catalyst sample. numberanalytics.comtaylorandfrancis.com The temperature of the sample is increased at a constant, linear rate. A thermal conductivity detector (TCD) downstream measures the concentration of hydrogen in the effluent gas. numberanalytics.comtaylorandfrancis.com As the temperature rises to a point where a reducible metal species in the catalyst begins to react with the hydrogen, a decrease in the H₂ concentration is detected. This consumption is recorded as a peak in the TPR profile, which is a plot of H₂ consumption versus temperature. numberanalytics.com

The key parameters derived from a TPR profile are the peak temperature and the peak area:

Peak Temperature (Tmax): The temperature at which the rate of reduction is maximal. It indicates the ease of reduction for a specific metallic species. Lower reduction temperatures generally suggest weaker interactions between the metal oxide and the support, or a more easily reducible species.

Peak Area: The integrated area under the reduction peak is directly proportional to the total amount of hydrogen consumed. numberanalytics.com This allows for the quantitative determination of the amount of reducible metal species present in the catalyst sample.

While direct TPR studies focusing specifically on catalysts where this compound acts as a ligand or part of a support material are not extensively detailed in published literature, the technique's application can be extrapolated. If this compound were used, for instance, to functionalize a support material (e.g., silica (B1680970) or alumina) for dispersing metal nanoparticles (like Nickel or Copper), TPR would be invaluable. It could be used to probe how the nitrogen atoms in the phenazine structure interact with the metal particles, potentially altering their electronic properties and, consequently, their reduction behavior.

For example, a study might compare a standard Ni/SiO₂ catalyst with a modified Ni/(OHP)-SiO₂ catalyst (where OHP is octahydrophenazine). The resulting TPR profiles could reveal shifts in the reduction temperature of the nickel oxide species, indicating a change in the metal-support interaction strength induced by the organic molecule.

Illustrative Research Findings

To demonstrate the utility of TPR, consider a hypothetical study on a series of metal catalysts supported on a material functionalized with this compound. The data below illustrates potential findings from such an analysis.

Table 1: Hypothetical H₂-TPR Results for Supported Catalysts This table is interactive. Click on the headers to sort the data.

| Catalyst Sample | Peak α (Tmax, °C) | Peak β (Tmax, °C) | Total H₂ Uptake (µmol/g) | Interpretation |

|---|---|---|---|---|

| 5% Ni/Support | 410 | 550 | 450 | Peak α: Bulk NiO reduction. Peak β: Reduction of Ni species with strong support interaction. |

| 5% Ni/(OHP)-Support | 395 | 565 | 445 | Shift in Peak α suggests OHP slightly weakens the interaction for bulk NiO. Shift in Peak β indicates a stronger interaction for some Ni species, possibly those near the N-atoms of OHP. |

| 5% Cu/Support | 250 | - | 380 | Single, low-temperature peak characteristic of highly dispersed CuO. |

| 5% Cu/(OHP)-Support | 265 | - | 375 | Slight increase in reduction temperature may indicate electronic interaction between Cu and the phenazine nitrogen atoms, making reduction marginally more difficult. |

In this hypothetical scenario, Peak α could be assigned to the reduction of bulk metal oxide particles that have a relatively weak interaction with the support. Peak β would correspond to the reduction of smaller metal oxide crystallites or those with a strong interaction with the support, requiring a higher temperature for reduction. researchgate.netresearchgate.net The presence of this compound (OHP) as a modifier on the support material influences these reduction temperatures, providing evidence of its role in tuning the active sites of the catalyst.

Applications and Functional Performance of 1,2,3,4,6,7,8,9 Octahydrophenazine

Liquid Organic Hydrogen Carrier (LOHC) Systems

1,2,3,4,6,7,8,9-Octahydrophenazine and its corresponding fully dehydrogenated form, phenazine (B1670421), constitute a promising Liquid Organic Hydrogen Carrier (LOHC) system. This technology involves the chemical storage of hydrogen in a liquid carrier, allowing for safe and efficient transport and release on demand. The phenazine/octahydrophenazine system is notable for its reversible hydrogen storage capabilities.

Evaluation of Reversible Hydrogen Storage Capacity

The theoretical maximum hydrogen storage capacity of the phenazine/1,2,3,4,6,7,8,9-octahydrophenazine system is significant. Research has demonstrated the viability of this system in consecutive hydrogen storage cycles. researchgate.net In a typical cycle, phenazine is hydrogenated to form the hydrogen-rich carrier, which is then dehydrogenated to release hydrogen gas for use, reverting back to phenazine. The process can be repeated, showcasing its potential for practical hydrogen storage applications. The maximum calculated hydrogen uptake or release for this system is 7.2 wt%, a value based on the substrate. researchgate.net

Optimization of Catalytic Systems for Hydrogen Uptake and Release

The efficiency of LOHC systems hinges on the performance of the catalysts used for both the hydrogenation (hydrogen uptake) and dehydrogenation (hydrogen release) reactions. For the this compound system, specific catalysts have been developed to optimize these processes. The hydrogenation of phenazine to its hydrogenated forms can be achieved under pressure and at elevated temperatures in the presence of a suitable catalyst. researchgate.net Similarly, the release of hydrogen from the carrier requires a catalyst that can efficiently facilitate the dehydrogenation process at a specific temperature. researchgate.net

A noteworthy catalyst in this system is a palladium-ruthenium combination supported on silicon carbonitride (Pd2Ru@SiCN). researchgate.net This catalyst has proven effective for the quantitative dehydrogenation of this compound to phenazine. researchgate.net Research has shown that in a reversible cycle, this catalyst facilitates both the hydrogenation of phenazine and the subsequent dehydrogenation of the resulting hydrogen-rich molecule. researchgate.net

In a documented experiment, the hydrogenation of phenazine was conducted at 115 °C and 50 bar H2 pressure, while the dehydrogenation step was performed at 190 °C using the Pd2Ru@SiCN catalyst. researchgate.net The reusability of the catalyst and the reversible nature of the hydrogen storage were demonstrated over multiple cycles. researchgate.net

Table 1: Hydrogen Storage Cycle Conditions

| Parameter | Hydrogenation | Dehydrogenation |

|---|---|---|

| Temperature | 115 °C | 190 °C |

| Pressure | 50 bar H₂ | - |

| Catalyst | Pd₂Ru@SiCN | Pd₂Ru@SiCN |

| Substrate | Phenazine | Tetradecahydrophenazine |

| Solvent | Dioxane/Water | Diglyme |

Data sourced from a study on reversible hydrogen storage with phenazine. researchgate.net

Biomedical and Proteomics Research Applications

Beyond its applications in energy storage, this compound is utilized as a biochemical in the field of proteomics research. scbt.com Proteomics involves the large-scale study of proteins, their structures, and their functions. The specific use of this compound in proteomics research underscores its value as a tool for scientists investigating complex biological systems.

Impurity Management in Industrial Chemical Synthesis

In certain industrial chemical processes, this compound can be formed as an impurity, which can have significant consequences for the final product's quality and properties.

Impact on Polymerization Processes and Material Properties (e.g., Caprolactam to Nylon)

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₆N₂ |

| Phenazine | C₁₂H₈N₂ |

| Palladium | Pd |

| Ruthenium | Ru |

| Silicon Carbonitride | SiCN |

| Cyclohexane-1,2-diol | C₆H₁₂O₂ |

| Ammonia (B1221849) | NH₃ |

| Dioxane | C₄H₈O₂ |

| Water | H₂O |

| Diglyme | C₆H₁₄O₃ |

| Tetradecahydrophenazine | C₁₂H₂₂N₂ |

| Caprolactam | C₆H₁₁NO |

| Cyclohexanone (B45756) oxime | C₆H₁₁NO |

Strategies for Concentration Control and Mitigation in Manufacturing

This compound is identified as a key impurity in the industrial production of caprolactam, a precursor for Nylon 6. researchgate.netchemicalbook.com Its formation occurs during the Beckmann rearrangement of cyclohexanone oxime. researchgate.net The presence of this impurity is problematic as it contains strong chromophores that can negatively impact the quality and UV absorption properties of the final caprolactam product. Consequently, its concentration must be strictly controlled during the manufacturing process.

The formation of octahydrophenazine is believed to stem from a Neber rearrangement, a side-reaction to the main Beckmann rearrangement. Research into the effects of operating parameters on impurity formation has identified several key strategies for its mitigation. researchgate.net Optimizing reaction conditions is a primary approach to minimize the generation of this and other impurities.

| Purification | Employing downstream purification techniques such as crystallization. | Crystallization is a fundamental unit operation used to effectively reject and purge solubility-limited impurities from the final product. usp.org | usp.org |

In addition to process optimization, general principles of pharmaceutical impurity control are relevant. These include the careful selection of raw materials and qualifying suppliers to limit potential contaminants that could catalyze side reactions. fda.gov Furthermore, formulation design strategies, such as the addition of antioxidants or pH modifiers, are used in other contexts to prevent the formation of impurities during storage, a principle that could be adapted if needed. fda.govusp.org

Coordination Chemistry and Supramolecular Assembly

While specific studies detailing the coordination chemistry of this compound are not prevalent in the reviewed literature, its molecular structure suggests significant potential as a ligand in forming metal complexes and supramolecular structures. The phenazine core, containing two nitrogen atoms in a heterocyclic system, provides potential coordination sites.

Ligand Behavior in Metal Complexes (e.g., Copper(II) Chloranilate Complexes)

There is no specific information available in the searched literature regarding copper(II) chloranilate complexes involving this compound. However, the behavior of related N-heterocyclic ligands with metal ions like copper offers insight into its potential. The two nitrogen atoms of the phenazine ring can act as a bidentate chelating ligand, binding to a single metal center.

The broader family of phenazine and dipyridylphenazine (dppz) ligands are well-known for forming stable complexes with various transition metals, including copper. nih.gov For instance, copper(I) complexes with functionalized dppz ligands have been synthesized and studied for their interaction with DNA. nih.gov In these complexes, the diimine portion of the ligand is crucial for the complex's properties. Similarly, the two nitrogen atoms in this compound could coordinate with a copper(II) ion, which typically favors geometries such as square planar or octahedral. nih.gov The formation of such a complex would be influenced by the solvent system, the counter-ion present, and the steric bulk of the ligand. mdpi.com

Role in the Design of Crystalline Coordination Polymers and Intercalation Systems

This compound possesses structural features that make it a theoretical candidate for use as a building block, or "strut," in the design of coordination polymers. Coordination polymers are multi-dimensional networks of metal ions linked by organic ligands. The rigid, linear nature of the phenazine backbone and the presence of two coordinating nitrogen atoms at opposite ends could allow it to bridge two different metal centers, propagating a 1D, 2D, or 3D network. researchgate.netresearchgate.net The specific architecture of such a polymer would depend on the coordination geometry of the chosen metal ion. researchgate.net

Furthermore, the planar aromatic system of the core phenazine structure is a feature often associated with intercalation. Intercalation is the insertion of a molecule (a "guest") between the layers of a host material. For example, some copper complexes with planar diimine ligands are known to bind to DNA via intercalation. nih.gov This suggests that this compound could potentially be used in the design of intercalation systems with layered host materials.

Catalytic Applications Beyond Hydrogen Storage

Specific catalytic applications for this compound are not well-documented in the available literature. However, the ability of related N-heterocyclic compounds to form catalytically active metal complexes provides a basis for its potential use.

A relevant example is the use of in situ formed catalysts from copper(II) salts and pyrazole-based ligands for the oxidation of catechol to o-quinone. mdpi.com In this system, the ligand and the copper salt combine in solution to form a complex that actively catalyzes the oxidation reaction. The catalytic efficiency depends on the nature of the ligand, the counter-ion of the copper salt, and the solvent. mdpi.com

Given that this compound can act as a bidentate N-donor ligand, it could potentially form similar catalytically active complexes with copper or other transition metals. Such complexes could be explored for their efficacy in various organic transformations, particularly oxidation reactions, where phenazine-type compounds can facilitate electron transfer processes.

Computational and Theoretical Studies of 1,2,3,4,6,7,8,9 Octahydrophenazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations specifically for 1,2,3,4,6,7,8,9-octahydrophenazine are not widely available in peer-reviewed literature. However, the principles of such studies, often applied to phenazine (B1670421) derivatives, involve the use of methods like Density Functional Theory (DFT) to elucidate electronic properties. researchgate.netresearchgate.netnih.gov These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the compound's reactivity and kinetic stability.

For phenazine derivatives, DFT calculations have been employed to understand their potential as organic semiconductors and in dye-sensitized solar cells. researchgate.net Such studies typically involve optimizing the molecular geometry and then calculating electronic descriptors to predict reactivity. researchgate.net For instance, the energy gap between the HOMO and LUMO can indicate the molecule's propensity to engage in chemical reactions. A smaller energy gap generally suggests higher reactivity. While specific values for this compound are not reported, these methods provide a framework for its future computational analysis.

Molecular Dynamics Simulations of Intermolecular Interactions

Specific molecular dynamics (MD) simulations focusing on the intermolecular interactions of this compound are not extensively documented in scientific literature. MD simulations are a powerful tool for understanding how molecules interact with each other in a condensed phase. nih.govnih.gov These simulations can model the collective motion of molecules over time, providing insights into properties like solvation, diffusion, and the formation of aggregates. researchgate.net

In the context of similar organic molecules, MD simulations have been used to investigate drug-polymer interactions, which are critical for the stability and release of active pharmaceutical ingredients in amorphous solid dispersions. dovepress.comkuleuven.be For this compound, MD simulations could be employed to study its behavior in various solvents or its potential to interact with biological macromolecules. The simulations would typically involve defining a force field for the molecule, which describes the potential energy of the system, and then solving Newton's equations of motion for all atoms in the system. youtube.com This would allow for the analysis of non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, which govern the macroscopic properties of the compound.

Prediction of Spectroscopic Parameters (e.g., Collision Cross Section)

Computational methods are instrumental in predicting spectroscopic parameters that can aid in the experimental identification of molecules. One such parameter is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase. nih.gov Predicted CCS values for various adducts of this compound have been calculated using the CCSbase. These predictions are valuable for ion mobility-mass spectrometry, a technique used to separate ions based on their size and shape.

Below is an interactive data table of the predicted collision cross section (CCS) values for different adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 189.13863 | 141.2 |

| [M+Na]+ | 211.12057 | 146.9 |

| [M-H]- | 187.12407 | 142.4 |

| [M+NH4]+ | 206.16517 | 159.8 |

| [M+K]+ | 227.09451 | 143.0 |

| [M+H-H2O]+ | 171.12861 | 132.6 |

| [M+HCOO]- | 233.12955 | 156.0 |

| [M+CH3COO]- | 247.14520 | 152.2 |

| [M+Na-2H]- | 209.10602 | 149.2 |

| [M]+ | 188.13080 | 135.1 |

| [M]- | 188.13190 | 135.1 |

Data sourced from PubChemLite. researchgate.net The table presents the mass-to-charge ratio (m/z) and the predicted collision cross section (CCS) in square angstroms (Ų) for various adducts of this compound.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

There is a lack of specific studies on the computational modeling of reaction mechanisms and energy landscapes for this compound in the available literature. Such studies are fundamental to understanding the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. youtube.com

For related heterocyclic compounds, computational modeling has been used to investigate reaction pathways, predict the feasibility of different synthetic routes, and understand the stability of reaction intermediates. These studies often employ quantum chemical methods to map out the potential energy surface of a reaction, which provides a detailed picture of the energy changes that occur as reactants are converted to products. sigmaaldrich.com While the specific reaction mechanisms and energy landscapes for this compound remain to be computationally explored, the established methodologies for similar systems provide a clear path for future research in this area.

Synthesis and Characterization of Derivatives and Structural Analogues

Partially Hydrogenated Phenazine (B1670421) Analogues

Partially hydrogenated phenazines, such as tetrahydrophenazine, serve as important intermediates and chemical entities in their own right. Their synthesis involves either the partial reduction of the fully aromatic phenazine core or the construction from partially saturated precursors.

The parent compound, phenazine, can be synthesized through several established methods. Classically, the Wohl-Aue reaction, which involves the reaction of nitrobenzene (B124822) with aniline (B41778), is a primary route. wikipedia.org Other methods include the oxidation of dihydrophenazine, which itself can be prepared by heating catechol with o-phenylenediamine. wikipedia.orggoogle.com This oxidation-reduction relationship between dihydrophenazine and phenazine is a key transformation of the core structure.

The synthesis of 1,2,3,4-tetrahydrophenazine (B181566) can be achieved through several pathways. One documented method involves the reaction of catechol with 2-nitroaniline, followed by a hydrogenation step to yield the target molecule. chemicalbook.comchemicalbook.com Another approach is the Beirut reaction, which produces 1,2,3,4-tetrahydrophenazine 5,10-dioxide from the reaction of suitable precursors. researchgate.net This N-oxide derivative represents another key transformation, which can alter the electronic properties and subsequent reactivity of the molecule. The direct catalytic hydrogenation of phenazine can also be controlled to yield tetrahydrophenazine.

Perhydrophenazine and Other Fully Hydrogenated Forms

Perhydrophenazine (tetradecahydrophenazine) represents the fully saturated state of the phenazine ring system. The creation of this molecule and its isomers requires complete reduction of the aromatic system, a process where stereochemistry becomes critically important.

The complete hydrogenation of phenazine or its partially saturated analogues leads to perhydrophenazine. The process can result in various stereoisomers, and the existence of distinct isomeric octahydrophenazines was a subject of study as early as 1936. rsc.org The formation of specific isomers, such as trans-octahydrophenazine, has been noted in the literature, indicating that the spatial arrangement of the fused rings is a key aspect of their chemistry. google.com

Achieving high stereo- and regioselectivity in the preparation of perhydrophenazines is a significant synthetic challenge. The choice of catalyst, reaction conditions (temperature and pressure), and substrate can influence the stereochemical outcome of the hydrogenation. While the existence of these isomers is well-established, detailed modern protocols focusing specifically on the selective preparation of each are highly specialized.

Substituted Octahydrophenazine Derivatives

The introduction of functional groups onto the octahydrophenazine scaffold allows for the fine-tuning of its chemical and physical properties. Synthetic strategies typically involve the preparation of a substituted aromatic phenazine precursor, followed by hydrogenation.

Modern organic synthesis provides several powerful methods for creating substituted phenazines, which are the direct precursors to substituted octahydrophenazines. A common and versatile strategy involves the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling can be used to synthesize nonsymmetrically substituted phenazines by first coupling a substituted 4,5-dialkoxy-2-nitroaniline with a bromo-2-nitrobenzene derivative. nih.gov The resulting bis(2-nitrophenyl)amine (B107571) intermediate is then reduced and undergoes tandem oxidation to form the phenazine core. nih.gov

Another key strategy is the condensation of substituted catechols with substituted o-phenylenediamines. google.com The nature and position of the substituents on both starting materials directly determine the substitution pattern of the final phenazine product. Once the substituted aromatic phenazine is obtained, it can be converted to the corresponding substituted 1,2,3,4,6,7,8,9-octahydrophenazine through catalytic hydrogenation.

The parent this compound itself is known to be formed during the rearrangement of cyclohexanone (B45756) oxime to caprolactam, suggesting its synthesis can arise from the dimerization and condensation of saturated six-membered ring precursors. chemicalbook.com

| Route | Precursors | Key Reactions | Product Type |

| Buchwald-Hartwig Route | Substituted 2-nitroanilines and bromo-2-nitrobenzenes | Pd-catalyzed C-N coupling, reduction, oxidative cyclization | Nonsymmetrically substituted phenazines |

| Condensation Route | Substituted catechols and o-phenylenediamines | Condensation | Symmetrically or nonsymmetrically substituted phenazines |

| Dimerization Route | Cyclohexanone-derived intermediates | Dimerization, condensation, cyclization | Unsubstituted octahydrophenazine |

Polymeric Architectures Incorporating Phenazine Moieties

The rigid, planar, and redox-active nature of the phenazine unit makes it an attractive building block for advanced polymeric materials. mdpi.com These polymers often exhibit high thermal stability and unique electronic properties.

The synthesis of phenazine-containing polymers often utilizes modern cross-coupling reactions. For instance, a series of poly(aryl ether sulfone) polymers incorporating phenazine have been prepared via a C-N coupling procedure, reacting 5,10-dihydrophenazine (B1199026) with bisphenol monomers. mdpi.com These polymers combine the robust physical properties of poly(aryl ether sulfone)s with the electrochemical activity of the phenazine unit. mdpi.com

Another class of materials includes ladder polymers of intrinsic microporosity (PIMs). A phenazine-containing ladder polymer was synthesized through the self-polymerization of an AB-type monomer that contained both catechol and aromatic dichloride groups. rsc.org This method avoids the need for strict stoichiometric control often required in AA-BB polycondensation, yielding high molecular weight polymers with significant microporosity. rsc.org These materials are of interest for applications in gas separation and storage.

| Polymer Type | Monomers | Polymerization Method | Key Properties |

| Poly(aryl ether sulfone) | 5,10-Dihydrophenazine, Bisphenol AF | C-N Coupling | Redox-active, high thermal stability |

| Ladder Polymer (PIM) | AB-type monomer with catechol and dichloride groups | Self-polymerization | High molecular mass, high thermal stability, BET surface area of 705 m²/g |

Design and Synthesis of Phenazine-Alternating Polyaniline Derivatives

The design of phenazine-alternating polyaniline derivatives aims to combine the well-known electroactivity of polyaniline (PANI) with the specific electronic and structural characteristics of the phenazine core. The incorporation of phenazine units, even in their fully aromatic form, into polymer backbones has been shown to influence properties like electrochemical stability and solubility. For instance, copolymers created by the direct coupling of phenazine units to dimeric para-substituted aniline units have demonstrated conductivity within an order of magnitude of that of traditional para-polyaniline.

While direct experimental reports on the synthesis of polyaniline derivatives specifically incorporating the this compound moiety are not prevalent in the reviewed literature, the synthetic strategy can be inferred from the successful synthesis of analogous copolymers. One such analogous approach involves the copolymerization of aniline with cyclic diamines like piperazine. The synthesis of a piperazine-aniline copolymer has been successfully carried out using various acids, resulting in a semiconducting material. researchwithnj.com

A proposed synthetic route for a phenazine-alternating polyaniline derivative could therefore involve the oxidative copolymerization of aniline with this compound. This reaction would likely be carried out in an acidic medium, using an oxidizing agent such as ammonium (B1175870) persulfate (APS). The molar ratio of the two monomers would be a critical parameter to control the composition and, consequently, the properties of the resulting copolymer.

Table 1: Proposed Reaction Parameters for the Synthesis of Polyaniline-Octahydrophenazine Copolymer

| Parameter | Proposed Condition | Rationale |

| Monomers | Aniline, this compound | To create an alternating copolymer structure. |

| Oxidizing Agent | Ammonium Persulfate (APS) | Commonly used and effective for aniline polymerization. |

| Solvent | Acidic aqueous solution (e.g., 1M HCl) | To facilitate the polymerization of aniline and solubilize intermediates. |

| Temperature | 0-5 °C | To control the reaction rate and prevent over-oxidation. |

| Monomer Ratio | Varied (e.g., 1:1, 2:1, 1:2 aniline:octahydrophenazine) | To investigate the effect of copolymer composition on properties. |

The characterization of such a novel copolymer would involve a suite of spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy would be essential to confirm the incorporation of both aniline and octahydrophenazine units into the polymer chain by identifying characteristic vibrational bands of both monomers. UV-Visible spectroscopy would provide insights into the electronic transitions within the copolymer, which are indicative of its conjugation and doping state. The electrochemical properties, such as redox potentials and conductivity, would be investigated using techniques like cyclic voltammetry.

Comparative Studies with Related Octahydro-Nitrogen Heterocycles

To better understand the unique properties of this compound, it is valuable to compare it with structurally related saturated nitrogen-containing heterocycles. Octahydroacridine and octahydroquinoline serve as excellent comparators, as they also feature a saturated six-membered carbocyclic ring fused to a nitrogen-containing heterocyclic ring.

Analogous Structures such as Octahydroacridine and Octahydroquinoline